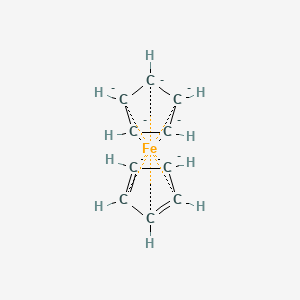

FERROCENE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FERROCENE, also known as this compound, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom, forming a “sandwich” structure. This compound is notable for its stability and unique bonding, which sparked significant interest in the field of organometallic chemistry .

Synthetic Routes and Reaction Conditions:

From Grignard Reagents: this compound can be synthesized by treating a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron chloride (II) to form this compound.

From Cyclopentadiene: Cyclopentadiene is treated with iron chloride in the presence of a strong base to obtain this compound

Industrial Production Methods:

- Industrial methods often involve the use of sodium cyclopentadienide or freshly cracked cyclopentadiene deprotonated with potassium hydroxide, followed by reaction with anhydrous iron(II) chloride in ethereal solvents .

Types of Reactions:

Oxidation: this compound can be oxidized to form the ferrocenium cation.

Substitution: It undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, faster than benzene.

Formylation and Carboxylation: These reactions yield mono-functionalized derivatives

Common Reagents and Conditions:

Oxidation: Strong acids can reversibly oxidize this compound to the ferrocenium cation.

Substitution: Electrophilic reagents and catalysts like aluminum chloride are commonly used in substitution reactions

Major Products:

Ferrocenium Cation: Formed during oxidation.

Substituted Ferrocenes: Products of electrophilic substitution reactions

Chemistry:

Catalysis: this compound is used as a catalyst in various organic reactions.

Polymer Chemistry: Incorporation into polymeric frameworks enhances material properties.

Biology and Medicine:

Drug Design: this compound derivatives are explored for their potential in drug design due to their stability and redox properties.

Industry:

Fuel Additives: Used to improve the efficiency of fuels.

Sensors: Employed in the development of electrochemical sensors.

Mécanisme D'action

The mechanism by which ferrocene exerts its effects is primarily through its redox properties. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in its applications in catalysis and sensor technology .

Comparaison Avec Des Composés Similaires

Nickelocene: Similar structure but contains nickel instead of iron.

Cobaltocene: Contains cobalt and exhibits different redox properties.

Chromocene: Contains chromium and has distinct chemical reactivity.

Uniqueness:

Stability: Ferrocene is remarkably stable compared to its analogs.

Redox Properties: Its reversible redox behavior is more pronounced, making it highly useful in various applications.

This compound, or this compound, stands out due to its unique structure, stability, and versatile applications across multiple fields. Its discovery and subsequent research have significantly advanced the understanding and development of organometallic chemistry.

Propriétés

Formule moléculaire |

C10H10Fe-6 |

|---|---|

Poids moléculaire |

186.03 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;cyclopentane;iron |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

Clé InChI |

XISWFGALECMDCV-UHFFFAOYSA-N |

SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

SMILES canonique |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

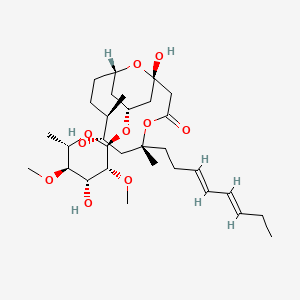

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.